N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with a trifluoromethyl substituent. This can be achieved through a nucleophilic aromatic substitution reaction.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group through a reductive amination reaction. This step often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-2-yl)methanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-Methyl-1-(3-(difluoromethyl)pyridin-2-yl)methanamine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
The presence of the trifluoromethyl group in N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties enhance its potential for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-12-5-7-6(8(9,10)11)3-2-4-13-7;/h2-4,12H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNCJUNWYWSGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-74-9 | |
Record name | 2-Pyridinemethanamine, N-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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